molecular formula C14H10O2 B1609679 4,4'-Dihydroxytolan CAS No. 22608-45-3

4,4'-Dihydroxytolan

Cat. No.: B1609679
CAS No.: 22608-45-3
M. Wt: 210.23 g/mol
InChI Key: YAPDVYKTEDPFBG-UHFFFAOYSA-N
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Description

4,4'-Dihydroxytolan is a synthetic organic compound known for its unique structure and properties. It consists of two hydroxyphenyl groups attached to an acetylene moiety. This compound is widely used in various industrial applications, including the production of polycarbonate plastics and epoxy resins. Due to its structural similarity to bisphenol A, it has been studied extensively for its potential health and environmental impacts.

Mechanism of Action

Target of Action

A structurally similar compound, 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (mbp), has been reported to target estrogen receptor β . This receptor plays a crucial role in various cellular processes, including cell growth and differentiation.

Mode of Action

For instance, MBP has been shown to interact with its target receptors, leading to changes in gene expression .

Biochemical Pathways

The degradation of a similar compound, bisphenol a (bpa), involves the transformation of 1,2-bis(4-hydroxyphenyl)-2-propanol and the downstream intermediates 4-hydroxybenzaldehyde and 4-hydroxy-acetophenone . These intermediates can be further converted to other compounds, affecting various biochemical pathways.

Pharmacokinetics

It’s known that similar compounds like bpa are metabolized in the liver to form active metabolites . These metabolites can have different bioavailability and biological effects compared to the parent compound.

Result of Action

Similar compounds like mbp have been shown to induce cellular stress and apoptosis in certain cell types .

Action Environment

The action, efficacy, and stability of 1,2-Bis(4-hydroxyphenyl)acetylene can be influenced by various environmental factors. For instance, the degradation of similar compounds like BPA is dependent on bacterial metabolism, and numerous factors can influence its fate in the environment .

Biochemical Analysis

Biochemical Properties

1,2-Bis(4-hydroxyphenyl)acetylene plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases and oxidoreductases. These interactions often involve the hydroxyl groups of 1,2-Bis(4-hydroxyphenyl)acetylene forming hydrogen bonds with the active sites of these enzymes, thereby influencing their activity. Additionally, this compound can bind to proteins that regulate cell signaling pathways, affecting their function and stability .

Cellular Effects

The effects of 1,2-Bis(4-hydroxyphenyl)acetylene on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways. These pathways are critical for cell proliferation, differentiation, and survival. Furthermore, 1,2-Bis(4-hydroxyphenyl)acetylene can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 1,2-Bis(4-hydroxyphenyl)acetylene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been found to inhibit certain enzymes by binding to their active sites, preventing substrate access. Additionally, 1,2-Bis(4-hydroxyphenyl)acetylene can activate or inhibit gene expression by interacting with transcription factors, leading to changes in the production of proteins involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Bis(4-hydroxyphenyl)acetylene have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,2-Bis(4-hydroxyphenyl)acetylene remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of 1,2-Bis(4-hydroxyphenyl)acetylene vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing antioxidant defenses. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining safe and effective dosages for potential therapeutic applications .

Metabolic Pathways

1,2-Bis(4-hydroxyphenyl)acetylene is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play roles in the metabolism and detoxification of various compounds. These interactions can influence metabolic flux and the levels of metabolites, impacting overall cellular health and function .

Transport and Distribution

The transport and distribution of 1,2-Bis(4-hydroxyphenyl)acetylene within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization and accumulation of 1,2-Bis(4-hydroxyphenyl)acetylene can affect its biological activity and interactions with other biomolecules .

Subcellular Localization

1,2-Bis(4-hydroxyphenyl)acetylene is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct microenvironments and access to specific biomolecules. Targeting signals and post-translational modifications may direct 1,2-Bis(4-hydroxyphenyl)acetylene to specific organelles, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4'-Dihydroxytolan can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of green solvents and continuous flow setups to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,4'-Dihydroxytolan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding dihydroxy derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of hydroxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4,4'-Dihydroxytolan has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of high-performance materials, such as polycarbonate plastics and epoxy resins.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): Structurally similar but has different applications and potential health impacts.

    Bisphenol F (BPF): Another bisphenol derivative with distinct properties and uses.

    Bisphenol S (BPS): Known for its use as a substitute for BPA in various applications.

Uniqueness

4,4'-Dihydroxytolan is unique due to its acetylene moiety, which imparts distinct chemical reactivity and properties compared to other bisphenol derivatives. This uniqueness makes it valuable in specific industrial and research applications .

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)ethynyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPDVYKTEDPFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430782
Record name 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22608-45-3
Record name 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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